Superior Nocturnal Gastric Antisecretory Potency vs. Misoprostol in Healthy Human Volunteers
In a direct clinical comparison, SC 34301 (Enisoprost) at doses of 100, 200, and 400 µg produced significantly greater inhibition of nocturnal gastric acid secretion than misoprostol 200 µg in 20 healthy male subjects. Each enisoprost dose markedly suppressed mean acid output, hydrogen ion activity, pH, and peptic activity for up to 10 hours [1].
| Evidence Dimension | Inhibition of nocturnal gastric acid secretion (human subjects) |
|---|---|
| Target Compound Data | SC 34301 100 µg, 200 µg, 400 µg (all doses significantly superior) |
| Comparator Or Baseline | Misoprostol 200 µg |
| Quantified Difference | Significantly greater inhibition for all SC 34301 doses vs. misoprostol 200 µg (p-value not specified; qualitative superiority reported) |
| Conditions | 20 healthy male volunteers; continuous gastric aspiration overnight; bedtime dosing |
Why This Matters
Procurement decisions for antisecretory studies should prioritize SC 34301 over misoprostol when higher potency at lower absolute doses is required, enabling more pronounced pharmacodynamic effects in human models.
- [1] Thomson AB, Keelan M, Thiesen A, Clandinin MT, Tavernini M, Wierzbicki A, Dajani EZ. Twenty-four-hour intragastric measurements in twenty healthy subjects: effect of enisoprost, a novel and potent antisecretory and antipeptic synthetic E1 prostaglandin. Aliment Pharmacol Ther. 1988;2(4):325-336. View Source
